3A-Amino-3A-Desoxy-(2AS,3AS)-α-Cyclodextrin-Hydrat

Übersicht

Beschreibung

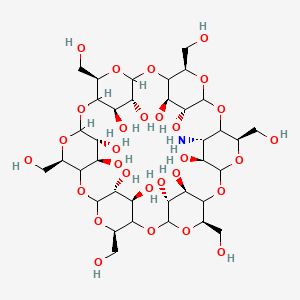

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate is a modified cyclodextrin compound where an amino group replaces a hydroxyl group on the glucose residue. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various guest molecules, making them valuable in numerous applications.

Wissenschaftliche Forschungsanwendungen

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate has a wide range of scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate involves the substitution of a hydroxyl group with an amino group on the glucose residue. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure selective substitution. The reaction conditions typically involve the use of protecting groups, such as acetyl or benzyl groups, to protect other hydroxyl groups during the substitution reaction. The amino group is then introduced using reagents like ammonia or amines under controlled conditions .

Industrial Production Methods

Industrial production of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amino group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives. These products can be further utilized in different applications, enhancing the versatility of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate .

Wirkmechanismus

The mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the amino group can participate in hydrogen bonding and electrostatic interactions. This dual functionality enhances the compound’s ability to interact with a wide range of molecules, making it effective in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate

- 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin hydrate

Uniqueness

Compared to its beta and gamma counterparts, 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate has a smaller cavity size, making it suitable for encapsulating smaller guest molecules. Its unique structure allows for specific interactions that are not possible with larger cyclodextrins, highlighting its distinct advantages in certain applications .

Biologische Aktivität

3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate is a modified cyclodextrin that exhibits significant biological activity, particularly in drug delivery and environmental applications. This compound's unique structural features and its ability to form inclusion complexes make it a valuable tool in various scientific fields.

Structural Characteristics

- Molecular Formula : C36H61NO29

- Molecular Weight : Approximately 971.86 g/mol

- Physical Appearance : White to light yellow crystalline powder

- Solubility : Soluble in water

The modification of the cyclodextrin structure with an amino group enhances its interaction capabilities with various guest molecules, particularly anionic drugs, thereby improving their solubility and stability in biological systems .

The primary mechanism by which 3A-amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate exerts its biological effects is through the formation of host-guest complexes. This capability allows it to encapsulate poorly soluble drugs, significantly enhancing their bioavailability. The amino group's presence may also facilitate selective binding to specific therapeutic agents .

Applications in Drug Delivery

- Enhanced Solubility and Stability : Research indicates that this compound can improve the solubility of hydrophobic drugs, which is crucial for their effectiveness in therapeutic applications .

- Targeted Drug Delivery : Its ability to selectively encapsulate certain drugs opens avenues for targeted delivery systems, potentially reducing side effects and increasing therapeutic efficacy .

- Gene Delivery Systems : The interaction with biological membranes suggests potential uses in gene therapy, where it could assist in delivering nucleic acids into cells.

Environmental Applications

The compound has also been studied for its role in detecting environmental pollutants. For instance, a study demonstrated its effectiveness in encapsulating polychlorinated biphenyls (PCBs), which are harmful environmental contaminants. The modified cyclodextrin was used to enhance the selectivity of electrochemical sensors designed for PCB detection. The detection range achieved was between 0.625 to 80 μM, with a limit of detection around 5 μM .

Comparative Analysis

To better understand the unique properties of 3A-amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate, a comparison with other cyclodextrins is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-Cyclodextrin | C36H62O30 | Natural form; widely used for solubilizing agents. |

| Beta-Cyclodextrin | C42H70O35 | Larger cavity size; commonly used but less soluble. |

| Gamma-Cyclodextrin | C48H80O40 | Largest cavity; suitable for larger guest molecules. |

| 3A-Amino-3A-deoxy-(2AS,3AS)-α-CD | C36H61NO29 | Modified with amino group; enhanced reactivity and selectivity. |

The modification with the amino group not only improves solubility but also increases the compound's potential for forming specific interactions with various guest molecules compared to its natural counterparts .

Case Studies

Several studies have highlighted the biological activities and applications of 3A-amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate:

- Drug Solubility Enhancement : A study demonstrated that this cyclodextrin derivative significantly increased the solubility of certain anticancer drugs, leading to improved therapeutic outcomes in vitro.

- PCB Detection Sensor Development : Research involving the construction of an electrochemical sensor using this compound showed promising results in detecting PCBs with high sensitivity and selectivity, showcasing its potential for environmental monitoring .

Eigenschaften

IUPAC Name |

(5R,10R,15R,20R,25R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41S,42S)-41-amino-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,42-undecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61NO29/c37-13-14(44)31-55-7(1-38)25(13)61-32-20(50)15(45)27(9(3-40)56-32)63-34-22(52)17(47)29(11(5-42)58-34)65-36-24(54)19(49)30(12(6-43)60-36)66-35-23(53)18(48)28(10(4-41)59-35)64-33-21(51)16(46)26(62-31)8(2-39)57-33/h7-36,38-54H,1-6,37H2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBHONGFOHSVMN-LRGPBYCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C2[C@H]([C@@H](C(O1)OC3[C@H](OC([C@@H]([C@H]3O)O)OC4[C@H](OC([C@@H]([C@H]4O)O)OC5[C@H](OC([C@@H]([C@H]5O)O)OC6[C@H](OC([C@@H]([C@H]6O)O)OC7[C@H](OC(O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61NO29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659802 | |

| Record name | PUBCHEM_44629921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121916-94-7 | |

| Record name | PUBCHEM_44629921 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.